molecular formula C10H11ClO B1215950 2,4,6-Trimethylbenzoyl chloride CAS No. 938-18-1

2,4,6-Trimethylbenzoyl chloride

Cat. No. B1215950
Key on ui cas rn: 938-18-1
M. Wt: 182.64 g/mol
InChI Key: UKRQMDIFLKHCRO-UHFFFAOYSA-N
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Patent
US06258360B1

Procedure details

A mixture of 328 mg of 2,4,6-trimethylbenzoic acid and 3 mL of thionyl chloride was stirred at room temperature for 2 hours. The volatile components were evaporate in vacuo, the residue was redissolved in 5 mL of CH2Cl2, and the volatile components were again evaporated in vacuo to give 2,4,6trimethylbenzoyl chloride.
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O>>[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
328 mg
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC(=C1)C)C
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile components were evaporate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in 5 mL of CH2Cl2
CUSTOM
Type
CUSTOM
Details
the volatile components were again evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=O)Cl)C(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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